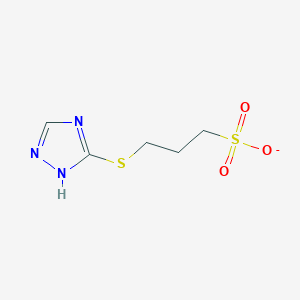![molecular formula C16H17N3S2 B326749 13-ethylsulfanyl-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B326749.png)
13-ethylsulfanyl-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Ethylsulfanyl)-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline is a complex heterocyclic compound that features a unique fusion of pyrimidine, thieno, and isoquinoline rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Ethylsulfanyl)-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the condensation of 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzothiophene with homophthalic anhydride under microwave irradiation, followed by alkaline hydrolysis and cyclization using acetyl chloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis processes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Ethylsulfanyl)-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the heterocyclic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and bases can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.
Applications De Recherche Scientifique
8-(Ethylsulfanyl)-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activities.
Mécanisme D'action
The mechanism of action of 8-(Ethylsulfanyl)-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Isoquinoline: A structural isomer of quinoline, known for its biological activities and use as a precursor in the synthesis of various alkaloids.
Uniqueness: 8-(Ethylsulfanyl)-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline is unique due to its fused ring system that combines pyrimidine, thieno, and isoquinoline structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H17N3S2 |
|---|---|
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
13-ethylsulfanyl-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene |
InChI |
InChI=1S/C16H17N3S2/c1-3-20-16-14-13(17-8-18-16)12-11-7-5-4-6-10(11)9(2)19-15(12)21-14/h8H,3-7H2,1-2H3 |
Clé InChI |
LYJMTHBXHWNWER-UHFFFAOYSA-N |
SMILES |
CCSC1=NC=NC2=C1SC3=NC(=C4CCCCC4=C23)C |
SMILES canonique |
CCSC1=NC=NC2=C1SC3=NC(=C4CCCCC4=C23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,10-dimethyl-10a-[2-(9-methyl-9H-carbazol-2-yl)vinyl]-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B326669.png)
![Ethyl 5-amino-4-(4-fluoroanilino)-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B326671.png)
![8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid](/img/structure/B326672.png)
![1-Chloro-3-[[5-[(3-chloro-2-hydroxypropyl)amino]naphthalen-1-yl]amino]propan-2-ol](/img/structure/B326674.png)
![N-[2-({5-[(isopropylamino)sulfonyl]-1-naphthyl}amino)-2-oxo-1-phenylethyl]benzamide](/img/structure/B326678.png)


![(4-Methylphenyl)-(2-methylsulfanyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)methanone](/img/structure/B326682.png)

![[4-({3-Chloro-3-[(2-chloroethyl)sulfanyl]propanoyl}amino)phenyl]acetic acid](/img/structure/B326684.png)
![Ethyl 4-amino-1-oxa-2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide](/img/structure/B326687.png)
![2-[(acetyloxy)methyl]-6-(2-propynyloxy)-3,6-dihydro-2H-pyran-3-yl acetate](/img/structure/B326688.png)
![ethyl 4-amino-3-phenyl-spiro[5H-1,2-oxathiole-5,4'-piperidine]-1'-carboxylate 2,2-dioxide](/img/structure/B326689.png)

